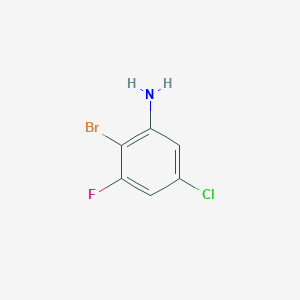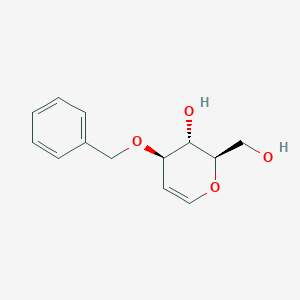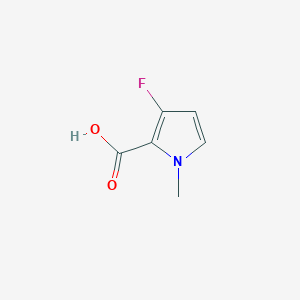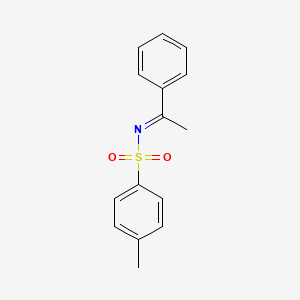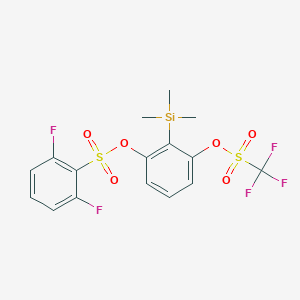
3-(((Trifluoromethyl)sulfonyl)oxy)-2-(trimethylsilyl)phenyl 2,6-difluorobenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(((Trifluoromethyl)sulfonyl)oxy)-2-(trimethylsilyl)phenyl 2,6-difluorobenzenesulfonate” is a complex organic compound that features multiple functional groups, including trifluoromethyl, sulfonyl, trimethylsilyl, and difluorobenzenesulfonate
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “3-(((Trifluoromethyl)sulfonyl)oxy)-2-(trimethylsilyl)phenyl 2,6-difluorobenzenesulfonate” typically involves multiple steps, starting from commercially available precursors. The key steps may include:
Formation of the trifluoromethylsulfonyl group: This can be achieved by reacting a suitable phenol derivative with trifluoromethanesulfonic anhydride under basic conditions.
Introduction of the trimethylsilyl group: This step involves the silylation of the phenol derivative using trimethylsilyl chloride in the presence of a base such as triethylamine.
Coupling with 2,6-difluorobenzenesulfonate: The final step involves the coupling of the intermediate with 2,6-difluorobenzenesulfonyl chloride under suitable conditions, such as the presence of a base and a solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
“3-(((Trifluoromethyl)sulfonyl)oxy)-2-(trimethylsilyl)phenyl 2,6-difluorobenzenesulfonate” can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl and silyl groups.
Oxidation and Reduction: The compound may undergo oxidation or reduction reactions depending on the reagents and conditions used.
Coupling Reactions: The compound can be used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted phenyl derivatives, while oxidation or reduction may lead to different oxidation states of the compound.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.
Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of “3-(((Trifluoromethyl)sulfonyl)oxy)-2-(trimethylsilyl)phenyl 2,6-difluorobenzenesulfonate” depends on its specific application. In organic synthesis, it may act as a reagent or intermediate, participating in various chemical reactions. In pharmaceuticals, its mechanism of action would depend on the target molecule and the biological pathway involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to “3-(((Trifluoromethyl)sulfonyl)oxy)-2-(trimethylsilyl)phenyl 2,6-difluorobenzenesulfonate” include:
Trifluoromethanesulfonates: Compounds containing the trifluoromethanesulfonyl group.
Trimethylsilyl Derivatives: Compounds containing the trimethylsilyl group.
Difluorobenzenesulfonates: Compounds containing the difluorobenzenesulfonyl group.
Uniqueness
The uniqueness of “this compound” lies in its combination of functional groups, which can impart unique reactivity and properties. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C16H15F5O6S2Si |
|---|---|
Molekulargewicht |
490.5 g/mol |
IUPAC-Name |
[3-(trifluoromethylsulfonyloxy)-2-trimethylsilylphenyl] 2,6-difluorobenzenesulfonate |
InChI |
InChI=1S/C16H15F5O6S2Si/c1-30(2,3)15-12(8-5-9-13(15)27-29(24,25)16(19,20)21)26-28(22,23)14-10(17)6-4-7-11(14)18/h4-9H,1-3H3 |
InChI-Schlüssel |
GTZCPROTMMEQKE-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1=C(C=CC=C1OS(=O)(=O)C(F)(F)F)OS(=O)(=O)C2=C(C=CC=C2F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl (S)-4-benzyl-5-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B15280069.png)

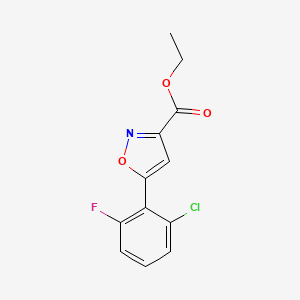

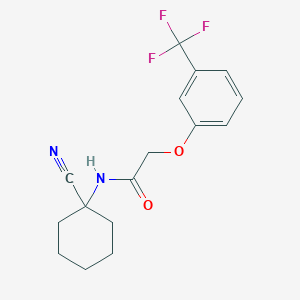
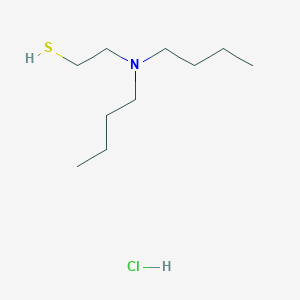
![Methyl 2-(((1S,4S,5S)-4-((2-(dimethylamino)acetamido)methyl)-5-isopropyl-2-methylcyclohex-2-en-1-yl)methyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B15280104.png)


